Methyl benzoate-d8
Description
Chemo- and Regioselective Deuteration Protocols
Achieving specific and controlled placement of deuterium (B1214612) atoms (regioselectivity) is crucial for many applications. Several methods have been developed to this end.
One prominent approach involves iridium-catalyzed ortho-directed hydrogen isotope exchange (HIE) . researchgate.netnih.govuni-rostock.de This technique utilizes an iridium catalyst, often in conjunction with a directing group on the aromatic ring, to facilitate the exchange of hydrogen atoms with deuterium specifically at the positions ortho to the directing group. researchgate.netnih.gov For methyl benzoate (B1203000), the ester group itself can act as a directing group, guiding deuteration to the two ortho positions on the benzene (B151609) ring. nih.gov The use of specific ligands, such as N-heterocyclic carbenes (NHCs) and phosphines, can enhance the catalyst's efficiency and selectivity. researchgate.net
Another strategy is palladium-catalyzed C-H deuteration . This method allows for the deuteration of arenes and can be tailored to achieve different regioselectivities. acs.orgrsc.org By selecting appropriate ligands and reaction conditions, it is possible to direct deuteration to specific positions on the aromatic ring. For instance, some palladium systems can achieve nondirected deuteration, leading to a more general labeling pattern. acs.org
Furthermore, base-mediated deuteration offers an alternative route. acs.org In this approach, a strong base is used to deprotonate specific C-H bonds, followed by quenching with a deuterium source like D₂O. The regioselectivity is determined by the acidity of the various protons in the molecule.
For the synthesis of fully deuterated methyl benzoate (perdeuteration), methods involving the reaction of benzene-d6 (B120219) with a suitable reagent are employed. google.com Benzene-d6 itself can be synthesized by the reaction of benzene with heavy water in the presence of a catalyst. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trideuteriomethyl 2,3,4,5,6-pentadeuteriobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJVMBTYPHYUOC-JGUCLWPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Optimization of Deuterium Incorporation Efficiency and Isotopic Purity
The effectiveness of a deuteration protocol is judged by the efficiency of deuterium (B1214612) incorporation and the resulting isotopic purity of the final product.
The choice of deuterium source is a critical factor. While deuterium gas (D₂) is a common source, heavy water (D₂O) is often preferred due to its lower cost and ease of handling. organic-chemistry.orgresearchgate.net Other deuterated solvents, such as acetone-d6 (B32918) and isopropanol-d8, can also be used and may offer advantages in specific reactions. marquette.eduacs.org
Catalyst selection and loading play a pivotal role. For transition metal-catalyzed reactions, the nature of the metal (e.g., iridium, palladium, platinum) and the ligands attached to it significantly influence the rate and selectivity of deuterium incorporation. researchgate.netnih.govsci-hub.se Optimizing the catalyst loading is essential to achieve high efficiency while minimizing cost. acs.org
Reaction conditions , including temperature, pressure, and reaction time, must be carefully controlled. google.comacs.org For many HIE reactions, milder conditions are preferred to avoid side reactions and degradation of the substrate. uni-rostock.de However, in some cases, elevated temperatures may be necessary to achieve the desired level of deuteration. google.comacs.org The use of co-solvents can also impact the reaction efficiency. sci-hub.se
The following table summarizes key factors influencing deuterium incorporation:
| Factor | Influence on Deuteration | Examples of Optimization |
| Deuterium Source | Availability of deuterium for exchange. | Using D₂O for cost-effectiveness and ease of handling. organic-chemistry.orgresearchgate.net Employing acetone-d6 for potentially higher incorporation rates. acs.org |
| Catalyst System | Activity and selectivity of the H-D exchange. | Screening different iridium catalysts with various ligands to find the most efficient one for ortho-deuteration. acs.orgresearchgate.net |
| Reaction Temperature | Rate of the deuteration reaction. | Running reactions at room temperature to enhance selectivity and prevent side reactions. sci-hub.se Increasing temperature to overcome activation barriers. google.com |
| Reaction Time | Extent of deuterium incorporation. | Optimizing the reaction time to maximize deuteration without causing product degradation. sci-hub.se |
Characterization of Deuterated Products for Isotopic Purity and Regioselectivity
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Research
Quantitative NMR (qNMR) has become a robust method for the precise measurement of analytes in a wide range of studies. rsc.org The technique relies on the principle that the area of an NMR signal is directly proportional to the number of corresponding nuclei. emerypharma.com For accurate quantification, the use of internal standards is crucial to calibrate instrument response and ensure precision. rsc.orgemerypharma.com
Elucidation of Molecular Structure and Isotopic Distribution via ¹H and ¹³C NMR
The structure and isotopic purity of this compound are readily confirmed using ¹H and ¹³C NMR spectroscopy. In contrast to its non-deuterated counterpart, which displays a complex pattern of signals in the aromatic region of the ¹H NMR spectrum, the spectrum of this compound is significantly simplified. rsc.orgchegg.com
In the ¹H NMR spectrum , the signals corresponding to the aromatic protons (typically found between δ 7.4 and 8.1 ppm) are absent due to the substitution of hydrogen with deuterium. The only observable signal is a singlet corresponding to the three protons of the methyl ester group (-COOCH₃), though in the fully deuterated d8 version, this too would be absent. In a partially deuterated (e.g., d5-phenyl) version, the methyl singlet would be prominent and uncomplicated by aromatic signals.
In the ¹³C NMR spectrum , the carbon skeleton is observed. The spectrum of the non-deuterated methyl benzoate shows signals for the methyl carbon, the carbonyl carbon, and the four distinct aromatic carbons. rsc.orghmdb.cachemicalbook.com For this compound, these carbon signals are still present but the aromatic carbons are coupled to deuterium. This C-D coupling results in characteristic splitting patterns (e.g., triplets for CD groups) and a significant decrease in signal intensity in proton-decoupled spectra, providing clear evidence of the isotopic distribution.
Table 1: Comparison of Expected NMR Chemical Shifts (ppm) for Methyl Benzoate and Methyl Benzoate-d5 (phenyl-d5)
| Atom | Methyl Benzoate ¹H Chemical Shift (ppm) rsc.orgchegg.com | Methyl Benzoate-d5 (phenyl-d5) ¹H Chemical Shift (ppm) | Methyl Benzoate ¹³C Chemical Shift (ppm) rsc.orghmdb.ca | Methyl Benzoate-d5 (phenyl-d5) ¹³C Chemical Shift (ppm) (Expected) |
| -OC H₃ | ~3.9 | ~3.9 | ~52.0 | ~52.0 |
| C =O | N/A | N/A | ~167.0 | ~167.0 |
| C -1 (ipso) | N/A | N/A | ~130.2 | ~130.2 (split by D) |
| C -2,6 (ortho) | ~8.0 | Absent | ~129.6 | ~129.6 (split by D) |
| C -3,5 (meta) | ~7.4 | Absent | ~128.3 | ~128.3 (split by D) |
| C -4 (para) | ~7.5 | Absent | ~132.9 | ~132.9 (split by D) |
Note: The table describes Methyl Benzoate-d5 (phenyl-d5) for a clearer comparison of the observable methyl group in ¹H NMR.
Mass Spectrometry (MS) Applications of this compound
In mass spectrometry, stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative analysis. They exhibit nearly identical chemical and physical properties to their non-labeled counterparts, but are distinguishable by their difference in mass.
Role of this compound as an Internal Standard in Quantitative Analysis
This compound is an ideal internal standard for the quantification of non-labeled methyl benzoate and structurally similar analytes using isotope dilution mass spectrometry. Because its chemical and physical properties (e.g., polarity, volatility, and ionization efficiency) are virtually identical to the analyte, it behaves the same way during sample preparation, extraction, and chromatographic separation.
This co-elution ensures that any loss of analyte during sample workup or variability in instrument response is mirrored by the internal standard. By adding a known amount of this compound to the sample at the beginning of the analytical procedure, the concentration of the target analyte can be determined with high accuracy and precision by measuring the ratio of the analyte's mass spectrometric signal to that of the deuterated standard. This approach effectively corrects for matrix effects and variations that can plague other quantification methods.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. ntu.edu.sgnih.gov The use of a deuterated internal standard like this compound is particularly advantageous in quantitative GC-MS methods. epa.gov
In a typical GC-MS analysis, a sample is spiked with a known concentration of this compound. The mixture is then injected into the gas chromatograph, where the analyte (methyl benzoate) and the internal standard co-elute from the GC column. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. For methyl benzoate, the molecular ion ([M]⁺) at m/z 136 or a characteristic fragment ion like m/z 105 would be monitored. ntu.edu.sg Simultaneously, the corresponding molecular ion for this compound ([M]⁺) at m/z 144 is monitored. The ratio of the peak area of the analyte's ion to the peak area of the internal standard's ion is then used to construct a calibration curve and quantify the analyte in unknown samples. nih.gov This methodology is robust and widely applied in fields such as environmental monitoring for volatile organic compounds (VOCs). thermofisher.comchromatographyonline.comresearchgate.net
Table 2: Example Parameters for a Quantitative GC-MS Method Using this compound
| Parameter | Setting |
| GC System | Gas Chromatograph with Mass Spectrometer |
| Column | Rxi-1ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) nih.gov |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Example: Start at 50°C, ramp to 250°C at 10°C/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Analyte Ion (Methyl benzoate) | m/z 136, 105 |
| Internal Standard Ion (this compound) | m/z 144, 110 |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Contexts
In UHPLC-MS/MS analysis, the primary role of an internal standard like this compound is to compensate for variations that can occur during sample preparation and analysis. monadlabtech.comscioninstruments.com These variations can include inconsistencies in injection volume, matrix effects where other components in the sample interfere with the analyte's signal, and fluctuations in instrument response. monadlabtech.com By adding a known amount of this compound to each sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification. scioninstruments.com This ratio method significantly improves the accuracy and precision of the results. scioninstruments.com
For instance, in the analysis of food contaminants like dichloroanilines and phthalates in rice, a UHPLC-MS/MS method was developed using a similar internal standard approach to ensure reliable quantification. mdpi.com The use of an internal standard helps to mitigate matrix effects and achieve accurate results, with recoveries for the target analytes falling within acceptable limits. mdpi.com Similarly, in clinical and forensic toxicology, UHPLC-MS/MS methods for analyzing benzodiazepines in urine utilize deuterated internal standards to ensure high recoveries and consistent matrix effects, leading to accurate and precise quantitative data. waters.com
A study on plastic additive chemicals in retention ponds also employed a direct injection UHPLC-MS/MS method. nih.gov In this research, deuterated surrogates, including BPA-d8, 5-MTBR-d6, and 6PPD-quinone-d5, were spiked into water samples to ensure the accuracy of the analysis of 25 different plastic additive chemicals. nih.gov
Stable Isotope Dilution Mass Spectrometry (SID-MS) for Enhanced Accuracy and Precision
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a highly accurate method for quantifying compounds, and it heavily relies on the use of stable isotope-labeled internal standards like this compound. ckisotopes.com This technique is considered a primary ratio method of measurement and can yield highly accurate results because potential sources of bias can be well-controlled. rsc.org
The core principle of SID-MS involves adding a known amount of an isotopically enriched compound (the "heavy" standard, such as this compound) to a sample containing the native ("light") analyte. ckisotopes.com The mass spectrometer simultaneously detects the separate signals from both the heavy and light forms of the compound. ckisotopes.com Because the heavy standard is chemically identical to the analyte, it behaves the same way during sample preparation and analysis, thus accounting for any losses or variations. monadlabtech.comscioninstruments.com
A key advantage of using a deuterated standard like this compound is that it co-elutes with the unlabeled analyte in chromatographic separations, but is distinguished by its higher mass in the mass spectrometer. wikipedia.org This co-elution is critical for correcting matrix effects, which can suppress or enhance the ionization of the analyte. The use of a stable isotope-labeled internal standard is the most effective way to correct for these effects.
In a study quantifying thioguanine and its methylated form in the DNA of human cancer cells, a sensitive LC-MS/MS method was developed using stable isotope-labeled internal standards. nih.gov This approach allowed for the accurate and simultaneous quantification of both the native and labeled compounds in the genomic DNA of the cells. nih.gov
Isotope Ratio Mass Spectrometry (IRMS) for Elemental Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to determine the isotopic composition of elements within a sample. usgs.gov While IRMS is often used to measure natural isotopic abundances, the principles are relevant to the use of labeled compounds. When coupled with an elemental analyzer (EA), the sample is combusted to convert elements like carbon, nitrogen, and sulfur into simple gases (CO2, N2, SO2). usgs.gov These gases are then introduced into the mass spectrometer to measure the isotopic ratios (e.g., 13C/12C, 15N/14N). usgs.gov
In the context of using this compound, while not a direct application of traditional IRMS for natural abundance, the underlying principle of distinguishing between isotopes is central. The known isotopic enrichment of this compound (typically 98 atom % D) allows it to serve as a distinct marker. cdnisotopes.comcdnisotopes.com In more advanced applications, such as compound-specific isotope analysis (CSIA), the isotopic signature of a compound can be used to trace its origin and transformation in the environment. ub.edu For polar compounds that are not amenable to gas chromatography, derivatization with a reagent of known isotopic composition can be employed, and the change in the isotopic ratio of the target analyte is corrected for. ub.edu
Optimization of Thin Film Solid Phase Microextraction (TFME) and Data Deconvolution
Thin Film Solid Phase Microextraction (TFME) is a sample preparation technique that utilizes a flat, sorbent-coated membrane to extract analytes from a sample. mdpi.com This method offers a larger surface area and higher sorbent loading compared to traditional solid-phase microextraction (SPME) fibers, leading to faster and more efficient extractions. mdpi.com
In the development and optimization of TFME methods, internal standards like this compound play a critical role in quality control and ensuring the reproducibility of the extraction process. hpaf.co.uk For instance, in a study characterizing organic compounds in produced water, this compound was used as a quality control standard. hpaf.co.uk It was loaded onto the TFME device before extraction to monitor the consistency of the extraction efficiency across different samples and throughout the lifespan of the reusable device. hpaf.co.uk The study found this compound to be the most suitable internal standard for reproducible loading and for both inter- and intra-sample analysis. hpaf.co.uk
The robustness of the TFME device was verified by monitoring the response of the this compound quality control standard, which was found to be acceptable for at least 200 extraction and desorption cycles. hpaf.co.uk Another study optimizing TFME for the analysis of crude (4-methylcyclohexyl)methanol (B126014) (MCHM) also utilized this compound in the creation of calibration curves to validate the method. bgsu.eduresearchgate.net
The following table summarizes the key applications of this compound discussed:
| Application | Technique | Purpose of this compound | Key Findings |
| Contaminant Analysis | UHPLC-MS/MS | Internal standard for quantification | Enables accurate and precise measurement of contaminants by correcting for matrix effects and analytical variability. mdpi.comwaters.com |
| Quantitative Analysis | SID-MS | Isotope-labeled internal standard | Provides high accuracy and precision by accounting for sample loss and ionization variations. ckisotopes.comrsc.org |
| Environmental Tracing | IRMS (Principles) | Labeled compound for distinction | The known isotopic signature allows it to be a clear marker, relevant to compound-specific isotope analysis. ub.edu |
| Sample Preparation | TFME | Quality control standard | Ensures the reproducibility and efficiency of the extraction method over multiple uses. hpaf.co.ukbgsu.edu |
Kinetic Isotope Effect Kie Studies and Reaction Mechanism Elucidation
Theoretical Basis and Experimental Design for KIE Measurements with Deuterated Esters
The theoretical foundation of the kinetic isotope effect lies in transition state theory. pkusz.edu.cn The substitution of a lighter atom with a heavier one (e.g., hydrogen with deuterium) results in a lower zero-point energy for the bond involving the heavier isotope. libretexts.org If this bond is broken or significantly altered in the rate-determining step of a reaction, a primary KIE will be observed, where the reaction rate for the deuterated compound is slower than that for the non-deuterated compound (kH/kD > 1). pkusz.edu.cn Conversely, secondary KIEs occur when the isotopically substituted bond is not broken but is located at or near the reaction center. wikipedia.org These effects are typically smaller and can be either normal (kH/kD > 1) or inverse (kH/kD < 1), providing information about changes in hybridization or steric environment at the transition state. wikipedia.orgcdnsciencepub.com
Experimental designs for measuring KIEs with deuterated esters often involve competitive reactions where a mixture of the deuterated and non-deuterated esters is subjected to the reaction conditions. nih.gov The relative rates are determined by analyzing the isotopic composition of either the remaining starting materials or the products at various stages of the reaction, often using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmdpi.com Non-competitive experiments, where the rates of the deuterated and non-deuterated compounds are measured in separate reactions, are also employed. nih.gov
Acyl Group Transfer Reactions of Methyl Benzoate (B1203000) and Deuterated Analogues
Acyl group transfer reactions are fundamental in organic chemistry and biochemistry. The use of methyl benzoate and its deuterated analogues has been instrumental in clarifying the mechanisms of these reactions.
A key question in acyl transfer reactions is whether they proceed through a stepwise mechanism, involving a discrete tetrahedral intermediate, or a concerted mechanism, where bond formation and bond cleavage occur simultaneously. nih.govdiva-portal.org KIE studies can help distinguish between these pathways. For instance, in the aminolysis of esters, a stepwise mechanism is often favored. Computational studies on the reaction of methyl benzoate with ammonia (B1221849) have shown that while both concerted and stepwise pathways are possible, a general-base-catalyzed stepwise mechanism is energetically more favorable. acs.orgresearchgate.net The formation of a tetrahedral intermediate is a key feature of this pathway. taylorandfrancis.comresearchgate.net
Heavy-atom and deuterium (B1214612) KIEs provide detailed information about the structure of the transition state. For the hydrolysis of methyl benzoate, heavy-atom isotope effects suggest the formation of a tetrahedral intermediate. osti.gov The magnitude of the observed carbon isotope effect indicates that the transition state for acid-catalyzed hydrolysis is relatively reactant-like. osti.gov In contrast, for hydrazinolysis of methyl benzoate, a larger leaving group isotope effect suggests that the breakdown of the tetrahedral intermediate is the rate-limiting step. nih.gov Secondary deuterium KIEs can also signal changes in hybridization. For example, an inverse secondary KIE (kH/kD < 1) is often consistent with a change from sp2 to sp3 hybridization at the carbonyl carbon as the tetrahedral intermediate is formed. nih.gov
Heavy Atom Isotope Effects and Their Significance in Mechanistic Interpretations
While deuterium KIEs are powerful, heavy atom isotope effects (e.g., ¹³C, ¹⁸O) provide complementary and often crucial information. osti.govacs.org These effects are much smaller than deuterium KIEs but can be measured with high precision. libretexts.org In the study of methyl benzoate hydrolysis, ¹⁸O isotope effects at the carbonyl oxygen and the ether oxygen, along with ¹³C effects at the carbonyl carbon and the methyl carbon, have been used to build a detailed picture of the reaction mechanism. osti.gov For example, a significant ¹⁸O KIE at the carbonyl oxygen is indicative of a change from a double bond to a single bond, as expected in the formation of a tetrahedral intermediate. nih.gov The combination of multiple isotope effects allows for a more complete characterization of the transition state structure. acs.org
Hydrogen/Deuterium Isotope Effects in Transition Metal-Catalyzed Processes
Methyl benzoate and its deuterated forms are also valuable substrates for investigating the mechanisms of transition metal-catalyzed reactions, particularly those involving the activation of C-H bonds. thieme-connect.comthieme-connect.com
The activation of C-H bonds is a key step in many catalytic cycles. researchgate.net The observation of a primary deuterium KIE is strong evidence that C-H bond cleavage is involved in the rate-determining step of the reaction. pkusz.edu.cnepfl.ch For example, in the ortho-C–H borylation of aromatic amides catalyzed by iridium complexes, the selective activation of the C-H bond is crucial. uva.nl While methyl benzoate itself may not be a primary substrate for such reactions due to the lack of a directing group, related studies provide a framework for understanding these processes. uva.nl In ruthenium-catalyzed reactions, H/D exchange between the ortho-deuterons of C₆D₅CO₂CH₃ and vinylic protons has been observed, indicating that C-D bond activation occurs reversibly. rutgers.edu The magnitude of the KIE can also provide insight into the geometry of the transition state for C-H activation. snnu.edu.cn
Table of Kinetic Isotope Effect Data
| Reaction | Isotope Effect (kH/kD) | Interpretation | Reference |
| Acid-Catalyzed Hydrolysis of Methyl Benzoate (Carbonyl Carbon) | Small | Reactant-like transition state | osti.gov |
| Hydrazinolysis of Methyl Benzoate (Leaving Group ¹⁸O) | 4.1% | Rate-limiting breakdown of tetrahedral intermediate | nih.gov |
| Aminolysis of Thiophenyl Dimethylacetates with Deuterated Benzylamines | 1.2-1.5 | Stepwise mechanism with a four-center transition state | koreascience.kr |
| Ruthenium-Catalyzed C-H/C-D Exchange | Significant | Reversible C-D bond activation | rutgers.edu |
Primary and Secondary Kinetic Isotope Effects
The substitution of hydrogen (¹H) with deuterium (²H or D) can lead to two types of kinetic isotope effects: primary and secondary.
Primary Kinetic Isotope Effects (PKIE) are observed when the bond to the isotopically labeled atom is formed or broken in the rate-determining step of the reaction. The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. A significant normal PKIE (kH/kD > 1), typically in the range of 2 to 8, is strong evidence that the C-H bond is cleaved during the rate-determining step.
In the context of Methyl benzoate-d8, a PKIE could be observed in reactions involving the cleavage of a C-D bond. For instance, in an electrophilic aromatic substitution on the deuterated phenyl ring or a reaction involving hydrogen abstraction from the deuterated methyl group, measuring the reaction rates of this compound against its non-deuterated counterpart would reveal if these steps are rate-limiting.
Secondary Kinetic Isotope Effects (SKIE) occur when the isotopically substituted bond is not broken in the rate-determining step. These effects are generally smaller than PKIEs (kH/kD is close to 1) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). SKIEs arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often due to a change in hybridization of the carbon atom.
A key reaction of esters like methyl benzoate is base-catalyzed hydrolysis (saponification). In this reaction, a hydroxide (B78521) ion attacks the carbonyl carbon. This changes the hybridization of the carbonyl carbon from sp² in the ester to sp³ in the tetrahedral intermediate. researchgate.net While the bonds to the deuterated phenyl ring or methyl group are not broken, their vibrational frequencies can be affected by this structural change.
Specifically, an α-secondary kinetic isotope effect can be measured. For Methyl benzoate-d3 (deuterium on the methyl group), an SKIE would provide information about the transition state of the saponification reaction. Research on similar esters, such as methyl formate (B1220265), has shown that such α-deuterium SKIEs can precisely describe the bond orders in the transition state. researchgate.net For example, the alkaline hydrolysis of methyl formate has a kD/kH value of 1.05 ± 0.01, indicating a transition state that is progressing towards a tetrahedral configuration. researchgate.net
A study on a different but structurally related compound, dideuterioferrocenylmethyl benzoate, revealed significant secondary α-deuterium KIEs during solvolysis, highlighting the sensitivity of this measurement to the reaction mechanism. google.comchemrxiv.org The table below shows the observed KIEs for this compound.
| Solvent | kH/kD |
|---|---|
| Acetic Acid (Acetolysis) | 1.53 ± 0.02 |
| Formic Acid (Formolysis) | 1.48 ± 0.03 |
This data illustrates the magnitude of SKIEs and their utility in probing transition state structures. A similar experimental design using this compound could distinguish between different proposed mechanisms for its reactions.
Solvent Isotope Effects in Reaction Kinetics
A solvent isotope effect is observed when the reaction rate changes upon replacing a standard protic solvent (like H₂O or CH₃OH) with its deuterated counterpart (like D₂O or CD₃OD). nih.gov This effect can arise for several reasons: the solvent may act as a reactant, it may exchange protons with the substrate, or its different solvation properties may alter the energies of the ground and transition states. nih.gov
For reactions of methyl benzoate, such as acid-catalyzed hydrolysis, the solvent plays a crucial role. In the first step of this reaction, the carbonyl oxygen is protonated by the acid catalyst (e.g., H₃O⁺). If the reaction is performed in D₂O, the catalyst becomes D₃O⁺. The relative rates of the reaction in H₂O versus D₂O (kH₂O/kD₂O) can provide mechanistic details.
Studies on the hydrolysis of esters often reveal solvent isotope effects. For example, the hydrolysis of esters with a specific acid catalyst can be about twice as fast in D₂O as in H₂O, an "inverse" isotope effect (kH/kD < 1). This is often interpreted as a pre-equilibrium step where the substrate is protonated to a greater extent in D₂O before the rate-limiting step occurs.
In the case of the saponification of ethyl acetate, a proton inventory experiment using H₂O/D₂O mixtures was used to interpret the transition state. researchgate.net A similar study on methyl benzoate in D₂O could help determine whether water is acting as a nucleophile with general-base assistance from a hydroxide ion, or if there is a direct nucleophilic attack by the hydroxide ion.
Advancements in KIE Measurement Techniques Utilizing Spectroscopic Methods
Modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Isotope Ratio Mass Spectrometry (IRMS), have revolutionized the measurement of kinetic isotope effects. These methods offer high precision and can even be used to measure KIEs at natural isotopic abundance, avoiding the often difficult synthesis of specifically labeled compounds. wikipedia.orgillinois.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR is a powerful tool for measuring KIEs. nih.gov For a compound like this compound, ²H NMR could be used to monitor the reaction progress by integrating the distinct signals from the aromatic deuterons and the methyl deuterons. In competitive experiments where labeled and unlabeled substrates react together, the changing ratio of the isotopologues can be precisely measured over time to calculate the KIE. wikipedia.org More advanced techniques, such as ¹H-detected 2D [¹³C,¹H]-HSQC NMR, provide even greater accuracy and precision for measuring small KIEs. nih.gov
Mass Spectrometry (MS): Mass spectrometry is highly sensitive and ideal for measuring KIEs, as it directly distinguishes molecules based on their mass-to-charge ratio. In a competitive experiment with this compound and unlabeled methyl benzoate, MS can track the relative consumption of the two species or the relative formation of their products. nih.gov Techniques like MALDI-TOF MS have been developed for direct competitive KIE measurements, offering precision comparable to older radioisotope methods but without the need for complex sample purification. chemrxiv.org Studies on the decarboxylation of metastable methyl benzoate molecular ions have used mass spectrometry to detect significant isotope effects, indicating that hydrogen migration occurs in the rate-determining step of that specific gas-phase reaction. core.ac.uk
These advanced methods allow for the simultaneous measurement of multiple KIEs within a single experiment, providing a comprehensive picture of the reaction mechanism. Applying these techniques to reactions of this compound would enable detailed characterization of bond-breaking and bond-forming steps, transition state structures, and the role of the solvent.
Computational Investigations and Theoretical Modeling of Methyl Benzoate D8
Density Functional Theory (DFT) Calculations for Deuterated Benzoate (B1203000) Esters
Density Functional Theory (DFT) has emerged as a powerful method for modeling the electronic structure and reactivity of molecules, offering a balance between computational cost and accuracy. plos.org It has been particularly valuable in studying the deuteration of aromatic esters. nih.gov In these studies, DFT calculations are employed to model the relative energies of reaction intermediates and transition states, providing a quantitative basis for understanding experimental observations. mdpi.com For instance, DFT has been used to analyze the iridium-catalyzed ortho-directed deuterium (B1214612) labeling of various benzoate ester derivatives, including those with both electron-donating and electron-withdrawing groups. nih.govacs.org
One of the key applications of DFT in this area is to rationalize the chemoselectivity observed in deuteration reactions, particularly those catalyzed by transition metals. researchgate.net In iridium-catalyzed hydrogen isotope exchange (HIE), the ester moiety of methyl benzoate acts as a directing group, guiding the catalyst to the ortho C-H bonds. acs.org DFT calculations have been instrumental in explaining why this occurs with high selectivity.
Combined experimental and theoretical studies have shown that the observed chemoselectivity can be rationalized by analyzing the stability of the catalyst-substrate complexes and the energy barriers of the C-H activation step. mdpi.comuni-rostock.de DFT calculations can predict the relative free energy of the iridium-substrate coordination complex, which often correlates well with the directing group strength. uni-rostock.de It has been demonstrated that if two potential directing groups form complexes of similar stability, the activation barrier for the C-H insertion step becomes the governing factor for selectivity. uni-rostock.de By modeling the binding conformers and the subsequent C-H activation pathways, researchers can qualitatively predict that the most stable binding isomer is also the most reactive, thus explaining the observed regioselectivity in the deuteration of benzoate esters. mdpi.com
Table 1: Selected DFT Calculation Applications for Aromatic Ester Deuteration
| Study Focus | Computational Method | Key Finding | Reference |
| Directing Group Chemoselectivity | DFT | Rationalized observed ortho-deuteration selectivity in Ir-catalyzed reactions of benzoate esters by modeling binding energies and C-H activation pathways. | acs.org, mdpi.com |
| Catalyst-Substrate Interaction | DFT | Established that directing group strength correlates with the relative free energy of the iridium-substrate coordination complex. | uni-rostock.de |
| Reaction Mechanism | DFT | Identified the catalytically active species and highlighted the cooperative role of additives in the hydrogenation of methyl benzoate. | semanticscholar.org |
| Regioselectivity in Hydrocupration | DFT | Revealed that high regioselectivity is due to enhanced electronic interactions between the substrate and the copper-hydride complex. | acs.org |
An energy profile diagram maps the potential energy of a system as it progresses along the reaction coordinate, from reactants to products. savemyexams.com The highest point on this profile is the transition state, an unstable, high-energy configuration where bonds are partially broken and formed. tutorchase.comsolubilityofthings.com The energy required to reach this state is the activation energy (Ea), which is a critical factor in determining the reaction rate. iitianacademy.com
For the deuteration of methyl benzoate, computational methods like DFT are used to calculate the energy profile of the reaction mechanism. This involves identifying the structures and energies of reactants, intermediates, transition states, and products. The rate-determining step of the reaction is the one with the highest activation energy. iitianacademy.com In the context of iridium-catalyzed HIE, the C-H activation or insertion step is often crucial. acs.orguni-rostock.de DFT calculations can model the transition state of this step, revealing a structure where the ortho C-H bond of the benzoate ester interacts with the iridium center. acs.org The calculated energy of this transition state provides the activation energy, which can then be compared across different potential reaction pathways to predict the most favorable one. These theoretical energy profiles provide a detailed, step-by-step picture of the reaction that is difficult to obtain through experimental means alone. chemguide.co.uk
Quantum Mechanical (QM) and Molecular Orbital (MO) Studies
Quantum mechanical (QM) methods, including both DFT and wavefunction-based approaches like Hartree-Fock (HF), provide a fundamental understanding of molecular structure and reactivity based on the principles of quantum physics. plos.org Molecular Orbital (MO) theory, a cornerstone of QM, describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. wayne.edu MO calculations have been performed on the benzoate ion to understand its electronic structure. rsc.org
The regioselectivity of chemical reactions is fundamentally governed by the electronic properties of the reactants. QM and MO studies can predict the distribution of electron density within a molecule, identifying sites that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com For aromatic compounds like methyl benzoate, the ester group influences the electron density of the aromatic ring.
In the context of transition-metal-catalyzed deuteration, regioselectivity is determined by the intricate electronic and steric interactions between the substrate and the catalyst. acs.org QM calculations can model the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of both the substrate and the catalyst. The interaction between these orbitals is key to the C-H activation process. For example, DFT calculations have been used to show that the high regioselectivity in the hydrocupration of aryl alkynes can be attributed to favorable electronic interactions, specifically the overlap of the empty copper d-orbital with the aryl π system. acs.org Such analyses allow for the prediction of how changes in the substrate or catalyst will affect the reaction's outcome.
The substitution of hydrogen with its heavier isotope, deuterium, introduces subtle yet significant changes to a molecule's properties, known as isotope effects. cdnsciencepub.com These perturbations are not limited to mass but also affect the molecule's vibrational and electronic structure. researchgate.net QM calculations are essential for understanding the origin of these effects.
Mechanistic Insights from Combined Experimental and Computational Approaches
The most powerful approach to understanding complex reaction mechanisms involves the synergy between experimental studies and theoretical computations. escholarship.orgnih.gov Experimental data, such as reaction rates, product distributions, and spectroscopic characterization of intermediates, provide real-world benchmarks that validate and refine computational models. researchgate.net In turn, computational studies offer a molecular-level picture of reaction pathways and transition states that are often inaccessible to direct experimental observation. doi.orgresearchgate.net
In the study of deuterated benzoate esters, this combined approach has been particularly fruitful. For instance, in the development of iridium-catalyzed HIE, experimental screening of various benzoate esters and catalyst conditions was coupled with DFT calculations. nih.govacs.org The experiments revealed which substrates and conditions gave high levels of deuteration, while the DFT calculations explained these results by modeling the catalyst-substrate binding energies and the activation barriers for C-H activation. nih.govmdpi.com This synergy not only provided a comprehensive understanding of the existing system but also guided the rational design of improved catalysts. researchgate.net Similarly, combined experimental and DFT studies have shed light on the mechanisms of ester hydrogenation and other C-H functionalization reactions, establishing the identity of active catalytic species and elucidating the roles of various components in the reaction mixture. semanticscholar.orgnih.gov
Advanced Applications and Future Research Directions
Methyl Benzoate-d8 in Environmental Trace Analysis Method Development
This compound (C6D5CO2CD3) serves as a crucial internal standard in the development and validation of analytical methods for detecting trace levels of organic compounds in environmental samples. chromatographyonline.comchromatographyonline.com Its deuterated nature, with a mass shift of M+8, makes it an ideal surrogate for quantifying volatile organic compounds (VOCs) and other analytes using techniques like gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com
In the analysis of crude (4-methylcyclohexyl)methanol (B126014) (MCHM) constituents in water, for instance, this compound is employed as an internal standard for methods based on solid-phase microextraction (SPME) and thin-film microextraction (TFME). chromatographyonline.comchromatographyonline.com These methods are vital for monitoring water quality, especially after chemical spills. chromatographyonline.com The use of a deuterated standard like this compound helps to correct for variations in extraction efficiency and instrument response, ensuring accurate quantification of target analytes. rsc.org
Research has demonstrated the effectiveness of TFME, in conjunction with this compound as an internal standard, in achieving low limits of quantitation (LOQs) for MCHM components, which is critical for detecting these compounds below their odor threshold in water. chromatographyonline.com The development of such sensitive methods is imperative for assessing long-term exposure risks from contaminated water sources. chromatographyonline.comchromatographyonline.com Beyond MCHM, deuterated compounds like this compound are widely used as analytical standards for monitoring a variety of environmental pollutants. cernobioscience.com
The table below summarizes the application of this compound in different extraction techniques for environmental analysis.
| Extraction Technique | Analyte Category | Role of this compound | Reference |
| Solid-Phase Microextraction (SPME) | Crude MCHM Constituents | Internal Standard | chromatographyonline.comchromatographyonline.com |
| Thin-Film Microextraction (TFME) | Crude MCHM Constituents | Internal Standard | chromatographyonline.comchromatographyonline.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile Organic Compounds | Internal Standard/Surrogate | epa.govnih.gov |
Role in Synthesis of Deuterium-Labeled Building Blocks for Active Compounds
This compound is a valuable precursor in the synthesis of more complex deuterium-labeled molecules, which serve as building blocks for creating isotopically labeled active pharmaceutical ingredients (APIs) and other bioactive compounds. acs.orgarkat-usa.org The process of creating these building blocks often involves chemical reactions where the deuterated phenyl and methyl groups of this compound are incorporated into a larger molecular structure. arkat-usa.org
The synthesis of deuterium-labeled compounds is essential for various applications in medicinal chemistry and drug development. acs.orgacs.org Labeled compounds are used to study the metabolic fate of drugs (absorption, distribution, metabolism, and excretion - ADME), investigate reaction mechanisms, and act as internal standards in quantitative bioanalytical assays. acs.orgunam.mx For example, the introduction of deuterium (B1214612) can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. acs.orgacs.org
The synthesis of these labeled building blocks can be achieved through various organic chemistry techniques. ansto.gov.au For instance, the ester group in this compound can be hydrolyzed to produce deuterated benzoic acid, which can then be used in further synthetic steps. atamanchemicals.com Alternatively, the aromatic ring can undergo electrophilic substitution reactions to introduce other functional groups, while retaining the deuterium labeling. atamanchemicals.com The availability of deuterated building blocks like those derived from this compound facilitates the late-stage introduction of deuterium into complex molecules, which is a highly desirable strategy in drug discovery. acs.org
Deuterium Labeling for Investigating Intermolecular Interactions and Binding Studies
Deuterium-labeled compounds, including those synthesized from or related to this compound, are powerful tools for investigating non-covalent interactions, such as hydrogen bonding and molecular binding. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used in these studies, where the presence of deuterium provides unique insights into molecular structure and dynamics. nih.gov
In studies of protein-ligand interactions, selectively deuterated ligands can simplify complex NMR spectra, allowing for the unambiguous assignment of signals and the determination of binding interfaces. nih.gov When a deuterated molecule binds to a protein, changes in the NMR chemical shifts of both the ligand and the protein can be observed, providing information about the binding site and the conformation of the bound ligand. nih.gov
For example, while a study on the complexation of various molecules with cyclodextrins did not show significant spectral changes upon the addition of non-deuterated methyl benzoate (B1203000), the principle of using labeled compounds to probe such interactions is well-established. slu.se In protein folding studies, H/D exchange rates, monitored by mass spectrometry or NMR, can reveal which parts of the protein are involved in hydrogen bonding and are therefore less accessible to the solvent. acs.org The use of deuterated molecules in these experiments is crucial for understanding the forces that govern molecular recognition and biological function.
Emerging Methodologies for Deuteration and Analysis of Aromatic Compounds
The development of new and efficient methods for the deuteration of aromatic compounds is an active area of research, driven by the increasing demand for deuterated molecules in various scientific fields. tn-sanso.co.jpnih.govchemrxiv.org Traditional methods often require harsh conditions, such as high temperatures and pressures, and may lack regioselectivity. tn-sanso.co.jp
Emerging methodologies aim to provide milder, more selective, and more sustainable routes to deuterated aromatics. These include:
Flow Synthesis: This technique utilizes flow-type microwave reactors to achieve higher reaction efficiency and throughput compared to conventional batch methods for H-D exchange reactions with heavy water (D2O). tn-sanso.co.jp
Metal-Free Photochemical Deuteration: This approach uses photoexcitation in a deuterated solvent like hexafluoroisopropanol (HFIP-d1) to achieve selective hydrogen isotope exchange (HIE) on aromatic compounds, avoiding the need for transition metal catalysts or strong acids. nih.gov
Hexafluorophosphate-Triggered HIE: A recently developed method uses catalytic amounts of hexafluorophosphate (B91526) (PF6−) in a mixture of deuterated HFIP and D2O to facilitate HIE in aromatic compounds under ambient conditions. chemrxiv.org
Iridium-Catalyzed HIE: Iridium-based catalysts have been developed for the ortho-selective deuteration of arenes, including benzoate esters. researchgate.net
Integration of this compound in Complex Multi-Component Systems Research
This compound and similar labeled compounds are utilized in the study of complex multi-component systems, where they can act as tracers or probes to understand the behavior of individual components within a mixture. This is relevant in fields such as materials science, co-crystal engineering, and the study of complex chemical mixtures. google.commdpi.com
In co-crystal research, for example, understanding the interactions between different molecular components is key to designing materials with desired properties. While not specifically involving the deuterated form, studies have investigated co-crystals of the drug dasatinib (B193332) with various formers, including methyl-4-hydroxybenzoate, to create new crystalline phases. google.com The use of isotopically labeled components in such systems could provide detailed insights into the specific intermolecular interactions through techniques like solid-state NMR.
Furthermore, in the context of complex reaction mixtures, deuterated standards are essential for accurate quantification of products. For instance, in the multicomponent synthesis of the SARS-CoV-2 main protease inhibitor Nirmatrelvir, a benzoate-protected intermediate was used, and analysis relied on techniques where deuterated standards would be beneficial for precise quantification. acs.org The predictable behavior and distinct mass spectrometric signature of this compound make it a valuable tool for tracking and quantifying related structures within complex chemical environments. chromatographyonline.comchromatographyonline.com
Conclusion and Outlook
Summary of Key Contributions of Methyl Benzoate-d8 Research
The primary contribution of this compound in scientific research is its role as a stable isotope-labeled (SIL) internal standard. scispace.com In quantitative bioanalysis using liquid chromatography/mass spectrometry (LC-MS), SIL internal standards are considered the first choice for ensuring accuracy and precision. scispace.comclearsynth.com The use of a deuterated standard like this compound, which co-elutes with the non-labeled analyte, effectively normalizes variations caused by matrix effects, such as ion suppression or enhancement in plasma samples. kcasbio.com This precise compensation is critical for the reliability of pharmacokinetic and metabolic studies. clearsynth.comhwb.gov.inclearsynth.com
Furthermore, research involving this compound contributes to the broader understanding of reaction mechanisms and molecular dynamics. The distinct mass shift allows for unambiguous tracking in complex chemical environments. sigmaaldrich.com This is invaluable in tracer studies to follow metabolic pathways and in kinetic isotope effect (KIE) experiments designed to elucidate the rate-determining steps of a reaction. simsonpharma.comresearchgate.net The altered vibrational frequencies of the carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds also provide a sensitive probe for spectroscopic studies of molecular structure and interactions.
Unresolved Challenges and Future Research Avenues
Despite its utility, significant challenges persist in the research and application of this compound and other deuterated compounds. A primary hurdle is the synthesis of these molecules. researchgate.net Achieving high levels of isotopic purity (e.g., >98% isotopic enrichment) at specific molecular positions can be difficult and costly, often requiring specialized deuterated reagents and multi-step synthetic routes. simsonpharma.comresearchgate.netdigitellinc.com Preventing under- or over-deuteration and avoiding isotopic scrambling are key synthetic challenges that demand precise methodological control. researchgate.net Additionally, deuterated standards can sometimes exhibit slight differences in HPLC retention times or fragmentation patterns compared to their non-labeled counterparts, which must be carefully managed during analytical method development.
Future research will likely focus on developing more cost-effective and efficient synthesis methods for producing deuterated compounds. simsonpharma.com There is a growing interest in new catalytic systems, such as iridium-based catalysts, for hydrogen isotope exchange to streamline the labeling process. youtube.com Another promising avenue is the expansion of their use in novel applications. This includes serving as tracers to probe the mechanisms of environmental degradation of pollutants and their role in advanced materials science, where the kinetic isotope effect can be exploited to enhance the stability and properties of materials like organic light-emitting diodes (OLEDs). youtube.comacs.org
Broader Impact of Deuterated Compound Research in Chemical Sciences
The study of deuterated compounds, exemplified by molecules like this compound, has a profound and far-reaching impact across the chemical sciences. The most fundamental concept is the deuterium (B1214612) kinetic isotope effect (KIE), where the substitution of a lighter hydrogen atom with a heavier deuterium atom slows down the rate of reactions involving the cleavage of that bond. libretexts.orgacs.org This phenomenon has become an essential tool for chemists to investigate and understand the mechanisms of complex chemical and enzymatic reactions. nih.govprinceton.edu By measuring the KIE, researchers can identify rate-limiting steps and gain detailed insights into the structure of transition states. libretexts.org
This fundamental principle has had a transformative effect on pharmaceutical research and drug development. pharmaffiliates.com Strategically replacing hydrogen with deuterium at metabolically vulnerable sites in a drug molecule can slow its breakdown by metabolic enzymes. nih.govmusechem.com This can lead to significant improvements in a drug's pharmacokinetic profile, such as a longer half-life, which may allow for lower or less frequent dosing. clearsynth.comnih.gov This "deuterium switch" approach has led to FDA-approved drugs, such as deutetrabenazine, and represents a growing strategy in medicinal chemistry to create safer and more effective medicines. simsonpharma.comnih.gov The widespread use of deuterated compounds as internal standards has also become indispensable in analytical chemistry, underpinning the reliability of quantitative measurements in fields from drug discovery to environmental monitoring. kcasbio.comacs.org
Q & A
Q. How is Methyl benzoate-d8 synthesized and characterized in academic research?
this compound is synthesized via acid-catalyzed esterification using deuterated reagents (e.g., CD3OD and C6D5COOD) to ensure full deuteration of the methyl and aryl groups. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuterium incorporation and high-resolution mass spectrometry (HRMS) to verify molecular mass. Purity is assessed using gas chromatography (GC) with flame ionization detection, ensuring ≥98 atom% deuterium . For reproducibility, experimental protocols must detail reaction conditions (e.g., temperature, catalyst concentration) and purification steps (e.g., distillation, recrystallization) .
Q. What role does deuteration play in spectroscopic studies of this compound?
Deuteration eliminates proton signals in NMR, simplifying spectral analysis of non-deuterated reaction intermediates or byproducts. For example, in kinetic isotope effect (KIE) studies, the absence of ¹H signals in the methyl-d3 and aryl-d5 groups allows precise tracking of hydrogen/deuterium exchange rates. Researchers must calibrate instruments for deuterium detection and use solvent suppression techniques to avoid interference from residual protons .
Q. How do researchers validate the isotopic purity of this compound?
Isotopic purity is validated using quantitative ²H NMR or isotope ratio mass spectrometry (IRMS). For ²H NMR, integration of residual proton signals in the deuterated regions (e.g., methyl-d3 at δ 2.0–2.5 ppm) quantifies impurities. IRMS measures the D/H ratio with precision <0.1%, critical for studies requiring high isotopic fidelity, such as metabolic tracing .
Advanced Research Questions
Q. How can discrepancies in deuterium distribution affect reaction mechanisms in this compound studies?
Partial deuteration at unintended sites (e.g., incomplete aryl deuteration) may skew kinetic or thermodynamic data. For example, in hydrolysis studies, residual protons in the aromatic ring could alter reaction rates, leading to erroneous KIE calculations. To mitigate this, researchers should use site-specific deuterated precursors (e.g., C6D5COCl instead of C6H5COCl) and verify deuteration patterns via 2D NMR (HSQC, HMBC) .
Q. What computational methods are used to model isotopic effects in this compound?
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict vibrational frequencies and isotopic shifts in IR/Raman spectra. For example, deuterium substitution in the methyl group reduces C-D stretching frequencies by ~15%, which must align with experimental spectra. Researchers should compare computed isotopic scattering cross-sections with neutron diffraction data to validate models .
Q. How do solvent interactions influence the stability of this compound in long-term storage?
Deuterated esters are hygroscopic and prone to proton exchange in protic solvents (e.g., H2O, MeOH). Stability studies recommend storage under anhydrous conditions (e.g., molecular sieves) at -20°C. Accelerated degradation tests (40°C/75% RH for 6 months) coupled with GC-MS monitor deuterium loss, with degradation thresholds set at <1% protonation .
Methodological Guidance
Q. How should researchers address conflicting data on isotopic labeling efficiency in this compound?
Contradictions often arise from differences in synthetic routes or analytical techniques. For example, GC-MS may overestimate purity due to co-eluting impurities, whereas ²H NMR provides direct quantification. A standardized protocol should include cross-validation using multiple methods (e.g., NMR, IRMS, HRMS) and transparent reporting of detection limits .
Q. What strategies optimize this compound for tracer studies in metabolic research?
To minimize isotopic dilution, use cell cultures or animal models with controlled deuterium intake. LC-MS/MS methods with selected reaction monitoring (SRM) enhance sensitivity for detecting deuterated metabolites. Calibration curves must account for matrix effects (e.g., plasma proteins) to avoid quantification bias .
Data Reporting and Reproducibility
-
Tabulated Example: Comparative Deuteration Efficiency
Synthesis Method Deuterium Source Purity (atom% D) Analytical Method Reference Acid-catalyzed esterification CD3OD + C6D5COOD 98.5% ²H NMR Grignard reaction C6D5MgBr + CD3I 99.2% IRMS -
Key References : Always cite primary literature for synthetic protocols and repository datasets (e.g., NIST Chemistry WebBook) for spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
